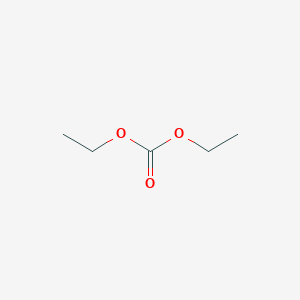

Diethyl carbonate

Description

Properties

IUPAC Name |

diethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBSDVPJOWBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3, Array | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025041 | |

| Record name | Diethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °F at 760 mmHg (NTP, 1992), 126 °C | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c. | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07 | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1 | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

105-58-8, 440671-47-6 | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 440671-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UA92692HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45 °F (NTP, 1992), -43 °C | |

| Record name | DIETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Direct Synthesis of Diethyl Carbonate from CO2 and Ethanol: A Technical Guide

An In-depth Examination of Catalytic Pathways, Experimental Protocols, and Process Optimization for Sustainable Chemical Production

The conversion of carbon dioxide (CO2), a potent greenhouse gas, into value-added chemicals is a cornerstone of sustainable chemistry. Among the promising molecules derivable from CO2 is diethyl carbonate (DEC), a versatile compound with applications ranging from a green solvent and electrolyte component in lithium-ion batteries to a fuel additive.[1][2] This technical guide provides a comprehensive overview of the direct synthesis of DEC from CO2 and ethanol (B145695), with a focus on the core catalytic systems, detailed experimental methodologies, and a comparative analysis of performance data. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who are seeking a detailed understanding of this green chemical process.

Introduction: The Imperative for Greener Synthesis Routes

Traditional methods for DEC production, such as the phosgene (B1210022) route, are fraught with environmental and safety concerns due to the use of highly toxic reagents. The direct synthesis from CO2 and ethanol presents a more sustainable alternative, utilizing an abundant and renewable feedstock in ethanol and a waste product in CO2.[1] However, the direct carboxylation of ethanol with CO2 is a thermodynamically challenging reaction, often limited by unfavorable equilibrium.[3] Consequently, much of the research in this field is directed towards the development of efficient catalytic systems and the use of dehydrating agents to shift the reaction equilibrium towards the product side.[4][5]

Catalytic Systems: The Heart of the Conversion

The efficacy of the direct synthesis of DEC hinges on the catalyst's ability to activate both CO2 and ethanol. Cerium oxide (CeO2) has emerged as a particularly effective and widely studied heterogeneous catalyst for this reaction.[4][6] The catalytic activity of CeO2 is attributed to its unique redox properties and the presence of both acidic and basic sites on its surface, which are crucial for the simultaneous activation of ethanol and CO2.[4][7]

The crystal facet of the CeO2 catalyst has been shown to significantly influence its catalytic performance. Studies have revealed that the catalytic activity per unit area of the crystal facets follows the trend: (111) > (110) > (100).[7][8] This is attributed to the higher density of acid/basic sites and a more favorable configuration of the ethoxy intermediate on the (111) and (110) facets for coupling with CO2 intermediates.[7][8]

Beyond pure ceria, composite catalysts have also been investigated. For instance, the combination of CeO2 with other metal oxides, such as zirconia (ZrO2), can enhance catalytic performance.[9][10] Additionally, the use of co-catalysts and supports can further improve the efficiency of the synthesis.

The Role of Dehydrating Agents: Overcoming Equilibrium Limitations

A significant hurdle in the direct synthesis of DEC is the formation of water as a byproduct, which shifts the reaction equilibrium back towards the reactants. To counter this, various dehydrating agents are employed to remove water in situ.

2-Cyanopyridine (B140075) (2-CP) has been demonstrated to be a highly effective water scavenger. It reacts with the water produced to form 2-picolinamide, thereby driving the reaction towards DEC formation.[4][5] While effective, the regeneration of 2-cyanopyridine from 2-picolinamide is an important consideration for the overall process sustainability.[11]

Acetals , such as 2,2-diethoxypropane, represent a class of regenerable dehydrating agents.[1][2][12] They react with water to form a ketone and ethanol. The ketone can then be reacted with ethanol to regenerate the acetal (B89532), creating a closed-loop system.[1][2] The efficiency of acetal-based dehydration can be enhanced by the addition of a Lewis acidic co-catalyst, such as scandium(III) triflate, which promotes acetal hydrolysis.[2][12]

The reaction pathway for DEC synthesis using an acetal as a dehydrating agent is illustrated below:

References

- 1. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00367A [pubs.rsc.org]

- 2. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic CO2 esterification with ethanol for the production of diethyl carbonate using optimized CeO2 as catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Continuous synthesis of diethyl carbonate from ethanol and CO 2 over Ce–Zr–O catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01400F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Non-Phosgene Synthesis of Diethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl carbonate (DEC) has garnered significant attention due to its versatile applications as a green solvent, an electrolyte component in lithium-ion batteries, and a valuable intermediate in organic synthesis. Historically, the production of DEC relied on the use of highly toxic phosgene. This guide provides an in-depth technical overview of the core non-phosgene routes for DEC synthesis, offering a comparative analysis of different methodologies, detailed experimental protocols, and a summary of key performance data.

Overview of Non-Phosgene Routes

Several environmentally benign and safer alternatives to the phosgene-based process have been developed. The most prominent non-phosgene routes for DEC synthesis include:

-

Oxidative Carbonylation of Ethanol (B145695): This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

-

Transesterification of Carbonates: This route utilizes the reaction of ethanol with other carbonates, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC), to produce DEC.

-

Alcoholysis of Urea (B33335): In this process, urea reacts with ethanol to form DEC and ammonia (B1221849), which can be recycled.

-

Direct Synthesis from CO2 and Ethanol: This approach is highly attractive from a green chemistry perspective as it utilizes carbon dioxide, a greenhouse gas, as a direct feedstock.

Each of these routes offers distinct advantages and challenges in terms of reaction conditions, catalyst systems, and overall process efficiency. A detailed comparison is provided in the subsequent sections.

Oxidative Carbonylation of Ethanol

The oxidative carbonylation of ethanol presents a direct pathway to DEC. The overall reaction is as follows:

2 CH3CH2OH + CO + 1/2 O2 → (CH3CH2O)2CO + H2O

This process is typically carried out in the gas or liquid phase using heterogeneous or homogeneous catalysts.

Experimental Protocol

A representative experimental procedure for the gas-phase oxidative carbonylation of ethanol is described below.

Catalyst Preparation (CuCl2/PdCl2 on Activated Carbon): A CuCl2/PdCl2 catalyst supported on activated carbon can be prepared by impregnation. Typically, activated carbon is impregnated with an aqueous solution of CuCl2 and PdCl2. The mixture is then dried and calcined to obtain the final catalyst.

Reaction Procedure: The reaction is carried out in a fixed-bed reactor. The prepared catalyst is packed into the reactor. A gaseous mixture of ethanol, carbon monoxide, and oxygen, diluted with an inert gas like nitrogen, is fed into the reactor at a specific flow rate. The reaction is conducted at elevated temperatures and pressures. The product stream is then cooled, and the liquid products, including DEC, are collected and analyzed.

Quantitative Data

| Catalyst System | Temperature (°C) | Pressure (MPa) | Ethanol Conversion (%) | DEC Selectivity (%) | Reference |

| PdCl2/Cu-HMS | 120-160 | 2.0-4.0 | 5-15 | 80-95 | [1] |

| CuCl2/PdCl2 on Activated Carbon | 150 | 2.5 | ~10 (yield) | - | [2] |

| Metal-Halide/Ionic Liquids | 120 | 4.0 | 7.3 | - | [3] |

Reaction Pathway

Caption: Oxidative carbonylation of ethanol to diethyl carbonate.

Transesterification of Carbonates

Transesterification is a widely used method for producing DEC, where ethanol reacts with a more readily available carbonate, such as ethylene carbonate or dimethyl carbonate.

Transesterification of Ethylene Carbonate with Ethanol

The reaction between ethylene carbonate and ethanol yields DEC and ethylene glycol, a valuable co-product.

Ethylene Carbonate + 2 Ethanol ⇌ Diethyl Carbonate + Ethylene Glycol

Experimental Protocol: The transesterification of ethylene carbonate with ethanol is typically carried out in a batch reactor. Ethylene carbonate, excess ethanol, and a catalyst (e.g., sodium ethoxide, potassium carbonate) are charged into the reactor. The mixture is heated to the desired reaction temperature with continuous stirring. To shift the equilibrium towards the products, the lower-boiling DEC can be continuously removed by distillation. After the reaction, the catalyst is neutralized or filtered, and the products are purified by fractional distillation.[4]

Transesterification of Dimethyl Carbonate with Ethanol

This process involves the reaction of dimethyl carbonate with ethanol, which proceeds in two equilibrium steps, forming an intermediate, ethyl methyl carbonate (EMC).

DMC + Ethanol ⇌ EMC + Methanol EMC + Ethanol ⇌ DEC + Methanol

Experimental Protocol: The reaction is typically conducted in a reactive distillation column. A mixture of dimethyl carbonate and ethanol is fed into the column, which is packed with a solid catalyst (e.g., an ion-exchange resin or a supported base catalyst). The reaction and separation occur simultaneously in the column. Methanol, being the most volatile component, is removed from the top of the column, driving the equilibrium towards the formation of DEC, which is collected from the bottom.

Quantitative Data

| Reactant | Catalyst | Temperature (°C) | Reactant Conversion (%) | DEC Yield (%) | Reference |

| Ethylene Carbonate | Sodium Ethoxide | 70-90 | >90 | 91 | [4] |

| Ethylene Carbonate | KCaF3/C | 120 | ~60 | ~30 | |

| Dimethyl Carbonate | 14 wt% KATriz/Al2O3 | 80 | 88 | 91 | [5] |

| Dimethyl Carbonate | Potassium carbonate/polyethylene glycol | 60 | 91 | 50 | [6] |

Logical Relationship Diagram

Caption: Transesterification routes to diethyl carbonate.

Alcoholysis of Urea

The alcoholysis of urea with ethanol is an economically favorable and environmentally friendly route for DEC synthesis.[7] The process occurs in two steps: first, the formation of ethyl carbamate (B1207046), followed by its reaction with ethanol to yield DEC.

Urea + Ethanol → Ethyl Carbamate + Ammonia Ethyl Carbamate + Ethanol ⇌ Diethyl Carbonate + Ammonia

The co-produced ammonia can be recycled to synthesize urea, making this a clean process.[7]

Experimental Protocol

The alcoholysis of urea is typically performed in a high-pressure autoclave. Urea, a molar excess of ethanol, and a heterogeneous catalyst (e.g., ZnO, CeO2, or mixed metal oxides) are loaded into the autoclave. The reactor is sealed and pressurized with an inert gas. The reaction mixture is heated to a high temperature (typically 150-220 °C) and stirred for several hours.[2][8] After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then subjected to distillation to separate DEC from unreacted ethanol and byproducts.

Quantitative Data

| Catalyst | Temperature (°C) | Ethanol/Urea Molar Ratio | Urea Conversion (%) | DEC Yield (%) | Reference |

| ZnO | 190 | 10 | - | 14.2 | [2] |

| Ce0.1-Zn0.9 mixed oxide | 190 | - | - | 28.8 | [9] |

| Composite Oxide | 210 | - | 95 | 48 (selectivity) | [8] |

| PbO | 180 | - | - | High Activity | [10] |

Experimental Workflow

Caption: Experimental workflow for urea alcoholysis.

Direct Synthesis from CO2 and Ethanol

The direct synthesis of DEC from carbon dioxide and ethanol represents a highly sustainable and atom-economical route. However, this reaction is thermodynamically limited, and the removal of the water byproduct is crucial to achieve reasonable yields.[11]

2 CH3CH2OH + CO2 ⇌ (CH3CH2O)2CO + H2O

Experimental Protocol

This reaction is typically carried out in a high-pressure reactor in the presence of a heterogeneous catalyst and a dehydrating agent.

Catalyst and Dehydrating Agent: Commonly used catalysts include cerium oxide (CeO2).[11][12] Dehydrating agents such as 2-cyanopyridine (B140075) or acetals are employed to trap the water formed during the reaction and shift the equilibrium towards DEC formation.[11][13]

Reaction Procedure: Ethanol, the catalyst, and the dehydrating agent are placed in a high-pressure autoclave. The reactor is then pressurized with CO2 to the desired pressure. The reaction mixture is heated and stirred for a specified duration. After the reaction, the reactor is cooled, and the solid catalyst is removed by filtration. The liquid products are analyzed, typically by gas chromatography, to determine the yield of DEC.[11]

Quantitative Data

| Catalyst | Dehydrating Agent | Temperature (°C) | CO2 Pressure (bar) | DEC Yield (%) | Reference |

| CeO2 | 2-Cyanopyridine | 150 | 40 | 45 | [11] |

| Bu2SnO | 2,2-Diethoxypropane | 180 | 50 | ~1.6 mmol | [13] |

| CeO2 | Acetonitrile | - | Low Pressure | 42 | |

| CeO2 | None (supercritical CO2) | 140 | 200 | 241 mmol/L·h (productivity) | [14] |

Signaling Pathway Diagram

Caption: Key factors in the direct synthesis of DEC from CO2.

Conclusion

The development of non-phosgene routes for diethyl carbonate synthesis has provided safer and more sustainable alternatives to the traditional phosgene-based process. Each method presents a unique set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the availability and cost of raw materials, the desired product purity, and the overall process economics. The transesterification and urea alcoholysis routes are currently more mature for industrial application, while the direct synthesis from CO2, though highly promising, requires further research to overcome thermodynamic limitations and improve catalyst performance. This guide provides a foundational understanding of these key technologies for researchers and professionals in the field.

References

- 1. Catalytic synthesis of diethyl carbonate by oxidative carbonylation of ethanol over PdCl2/Cu-HMS catalyst | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al 2 O 3 ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00979G [pubs.rsc.org]

- 6. CN1132809C - Process for preparing diethyl carbonate - Google Patents [patents.google.com]

- 7. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN104761454A - Method for direct synthesis of diethyl carbonate and simultaneously by-production of ethyl carbamate through urea alcoholysis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00367A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Diethyl Carbonate: A Green Solvent for Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC), with the chemical formula C₅H₁₀O₃, is an organic compound that is rapidly gaining prominence as a sustainable and versatile solvent and reagent in organic chemistry.[1][2] As the principles of green chemistry become increasingly integrated into industrial and academic research, DEC presents an attractive alternative to conventional, often hazardous, solvents.[1][3] Its low toxicity, biodegradability, and derivation from renewable resources position it as a key ingredient in developing more environmentally benign chemical processes.[4][5] This guide provides a comprehensive overview of diethyl carbonate, detailing its properties, green synthesis routes, applications in organic synthesis, and specific experimental protocols.

DEC is a colorless liquid with a mild, pleasant odor.[6][7] It is widely utilized as a high-quality solvent for various substances, including cellulose (B213188) ethers, nitrocellulose, and both natural and synthetic resins.[1][8] In recent years, its application has expanded significantly, particularly as a crucial component of electrolyte solutions in lithium-ion batteries and as a valuable ethylating and carbonylating agent in organic synthesis, offering a safer alternative to toxic reagents like phosgene (B1210022) and diethyl sulfate (B86663).[3][9][10]

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is essential for its effective application. The key properties of diethyl carbonate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [11] |

| Molecular Weight | 118.13 g/mol | [6][12] |

| Appearance | Colorless, clear liquid | [1][11] |

| Odor | Mild, pleasant, ethereal | [6][13] |

| Density | 0.975 g/mL at 25 °C | [1][14] |

| Melting Point | -43 °C | [1][14] |

| Boiling Point | 126-128 °C | [1][14] |

| Flash Point | 33 °C / 91.4 °F | [13] |

| Vapor Pressure | 11 mbar at 20 °C | [13] |

| Vapor Density | 4.07 (Air = 1) | [8][13] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and other organic solvents. | [1][11] |

| Refractive Index (n20/D) | 1.384 | [1][14] |

| LogP (o/w) | 1.21 | [15] |

Green Solvent Credentials

Diethyl carbonate's designation as a "green solvent" is supported by several key characteristics that align with the core principles of green chemistry. These attributes make it a superior choice over many traditional solvents like chlorinated hydrocarbons and aromatic compounds.[1]

-

Low Toxicity : DEC exhibits low toxicity, making it safer to handle compared to hazardous reagents like phosgene, methyl halides, and dimethyl sulfate that it often replaces.[2][3][16] Its oral LD50 in rats is reported to be greater than 4876 mg/kg.[11][15]

-

Biodegradability : DEC is readily biodegradable.[12][17] When released into the environment, it decomposes into carbon dioxide and ethanol (B145695), which have a lower environmental impact.[18] Studies have shown degradation rates of 75-81% over 28 days.[17]

-

Sustainable Synthesis : Modern synthesis routes for DEC are increasingly aligned with green chemistry principles. These methods often utilize renewable feedstocks like bioethanol and captured carbon dioxide, contributing to a more circular economy.[3][9][19]

-

Reduced Environmental Impact : The use of DEC can lead to a reduction in harmful emissions, such as volatile organic compounds (VOCs), CO₂, and particulates, particularly when used as a fuel additive.[18][20]

-

Safety Profile : Compared to other carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), DEC has lower volatility and reduced flammability, enhancing safety during manufacturing and use, especially in applications like lithium-ion batteries.[1]

Synthesis of Diethyl Carbonate

The production of diethyl carbonate has evolved from hazardous traditional methods to more sustainable, green pathways. The historical reliance on the reaction of phosgene with ethanol has been largely superseded by cleaner technologies that avoid toxic precursors and minimize waste.[3][9]

Traditional Phosgene Route (Non-Green)

The original industrial method for DEC synthesis involved the reaction of highly toxic phosgene (COCl₂) with ethanol. This process, while effective, generates corrosive hydrogen chloride (HCl) as a byproduct and poses significant safety and environmental hazards.

Green Synthesis Routes

Several non-phosgene routes have been developed, which are more environmentally friendly and economically viable.[3][9]

-

Ethanolysis of Urea (B33335) : This method involves the reaction of urea with ethanol. It is considered a green process because urea is an inexpensive and non-toxic raw material, and the co-product, ammonia, can be recycled to produce more urea, creating a closed-loop system.[3] This route also avoids the formation of water, simplifying product separation.[3]

-

Direct Synthesis from CO₂ and Ethanol : This is one of the most promising green routes as it utilizes carbon dioxide, a greenhouse gas, as a C1 feedstock. The reaction is typically carried out over heterogeneous catalysts, such as ceria (CeO₂) or zirconium-based catalysts.[21][22] The main challenge is overcoming the thermodynamic equilibrium, which often requires the use of a dehydrating agent to remove the water formed during the reaction.[21]

-

Transesterification of Carbonates : DEC can be synthesized by the transesterification of other carbonates, such as dimethyl carbonate (DMC) or cyclic carbonates like ethylene carbonate (EC), with ethanol.[23][24] This method can be highly efficient, especially when catalyzed by solid bases.[25]

-

Oxidative Carbonylation of Ethanol : This process involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. While it avoids phosgene, it still uses toxic carbon monoxide.[3][9]

Applications in Organic Chemistry

Diethyl carbonate is a versatile compound that serves as both a solvent and a reagent in a wide array of organic transformations.

As a Green Solvent

DEC's favorable properties make it an excellent solvent for various applications:

-

Pharmaceutical Synthesis : It is used as a reaction medium for transformations such as esterifications and carbonylations, replacing less desirable solvents like chlorinated and aromatic hydrocarbons.[1]

-

Polymer and Resin Chemistry : DEC is an effective solvent for cellulose ethers, nitrocellulose, and various natural and synthetic resins.[1][26]

-

Electrolytes : It is a key component in electrolytes for lithium-ion batteries, where its low viscosity and good electrochemical stability contribute to improved battery performance and safety.[1][3]

-

Extraction : DEC has been successfully applied as a green extraction solvent for determining chlorophenols in water samples using dispersive liquid-liquid microextraction.[4][27]

As an Ethylation and Carbonylation Reagent

DEC is a valuable reagent for introducing ethyl and carbonyl groups into molecules, providing a safer alternative to traditional, more hazardous chemicals.[10]

-

O-Ethylation of Phenols : DEC can be used to ethylate phenols to produce aryl ethyl ethers, which are important intermediates in the fragrance, pesticide, and pharmaceutical industries. These reactions are often carried out in the presence of a base catalyst.

-

C-Alkoxycarbonylation : It is effective in the C-alkoxycarbonylation of enolate anions, as well as aryl and alkyl cyanides.[10]

-

Synthesis of Heterocycles : DEC reacts with 1,2-amino alcohols to yield 2-oxazolidinones, which are important structural motifs in many pharmaceutical compounds.

-

Carbamate Synthesis : It is used in the synthesis of carbamates, which are precursors for various bioactive molecules.[10]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving diethyl carbonate, providing a comparative overview of different catalytic systems and reaction conditions.

Table 6.1: Direct Synthesis of DEC from Ethanol and CO₂

| Catalyst | Dehydrating Agent | Temp (°C) | Pressure (bar) | Time (h) | DEC Yield (%) | Reference |

| CeO₂ | 2-Cyanopyridine (B140075) | 150 | 40 | 3 | 45 | [21] |

| ZrO₂ / 3A molecular sieves | 3A molecular sieves | 170 | 35 | - | - | |

| Ce-Zr-O | None (continuous flow) | 140 | 140 | 20 | 0.55 | [22] |

| Bu₂SnO | 2,2-Diethoxypropane | - | - | - | - | [19] |

Note: Direct comparison of yields can be challenging due to different reaction setups (batch vs. continuous flow) and definitions of yield.

Table 6.2: Transesterification Reactions for DEC Synthesis

| Reactants | Catalyst | Temp (°C) | Time (h) | DEC Yield (%) | Reference |

| Dimethyl Carbonate + Ethanol | 14 wt% KATriz/Al₂O₃ | - | 8 | 91 (selectivity) | [25] |

| Ethylene Carbonate + Ethanol | Sodium ethoxide | - | - | 91 | [23] |

| Dimethyl Carbonate + Ethanol | Sodium ethoxide | - | - | - | [28] |

Table 6.3: O-Ethylation of Phenols with DEC

| Substrate | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Phenol (B47542) | K₂CO₃/NaY | 150 | 2.5 | 99.5 | 97.8 (to phenetole) | [29] |

| Phenol | 20% KOH/Active Carbon | 130 | 2.5 | 99.6 | 98.2 (to phenetole) | [30] |

| Eugenol | KF/γ-Al₂O₃ | - | - | - | - | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing diethyl carbonate.

Protocol: Direct Synthesis of DEC from Ethanol and CO₂ using a Ceria Catalyst

This protocol is based on the batch reaction synthesis described by Giram et al.[21]

Materials:

-

Ethanol (anhydrous)

-

2-Cyanopyridine (2-CP)

-

Ceria (CeO₂) catalyst

-

Carbon Dioxide (high purity)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller.

Procedure:

-

Charge the autoclave with ethanol, 2-cyanopyridine (in a 2:1 molar ratio of ethanol to 2-CP), and the CeO₂ catalyst (2.17 wt% with respect to ethanol).

-

Seal the reactor and purge it several times with low-pressure CO₂ to remove air.

-

Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 40 bar).

-

Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

-

Maintain the reaction at this temperature and pressure for the specified duration (e.g., 3 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

-

Open the reactor and collect the liquid product mixture.

-

Analyze the product mixture using gas chromatography (GC) with a flame ionization detector (FID) to determine the conversion of ethanol and the yield of diethyl carbonate.

Protocol: O-Ethylation of Phenol with DEC

This protocol is a generalized procedure based on the work of Ouk et al. and others.[29][30][32]

Materials:

-

Phenol

-

Diethyl carbonate (DEC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating mantle

Procedure:

-

To a round-bottom flask, add phenol, an excess of diethyl carbonate (e.g., a 1.5:1 molar ratio of DEC to phenol), and potassium carbonate (e.g., 4% by mass of the total system).

-

Assemble the reflux apparatus and begin stirring the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain it at reflux for the specified time (e.g., 2.5 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solid catalyst by filtration.

-

Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure aryl ethyl ether.

Workflow and Mechanistic Diagrams

Visualizing workflows and reaction mechanisms can aid in understanding the processes involving diethyl carbonate.

Experimental Workflow for a Catalytic Reaction

The following diagram illustrates a typical workflow for a laboratory-scale batch reaction using DEC.

Simplified Mechanism of Base-Catalyzed O-Ethylation of Phenol

This diagram shows a plausible mechanistic pathway for the ethylation of a phenol using DEC in the presence of a base like K₂CO₃.

Safety and Handling

While diethyl carbonate is considered to have low toxicity, it is a flammable liquid and should be handled with appropriate safety precautions.[12][13]

-

Flammability : DEC is a flammable liquid with a flash point of 33 °C.[13] It should be kept away from heat, sparks, open flames, and other ignition sources.[33] Use in a well-ventilated area and employ explosion-proof equipment.[33]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DEC.

-

Incompatibilities : DEC is incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents.[1][11] Contact with these substances can lead to vigorous reactions.

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[33] Protect from moisture, as it can slowly hydrolyze to ethanol and carbon dioxide.[11]

-

Spills : In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations.[7]

Conclusion

Diethyl carbonate stands out as a genuinely green solvent and reagent with significant potential to make organic chemistry more sustainable. Its favorable safety and environmental profile, combined with its versatility in a range of applications from pharmaceutical synthesis to energy storage, underscores its importance.[1][3][18] The development of cleaner, more efficient synthesis routes, particularly those that utilize CO₂ as a feedstock, further enhances its green credentials. For researchers and professionals in drug development and chemical manufacturing, embracing diethyl carbonate offers a practical and effective way to implement the principles of green chemistry, leading to safer, more sustainable, and economically viable processes.

References

- 1. Diethyl Carbonate: Green Chemistry's Versatile Ally [epchems.com]

- 2. Page loading... [guidechem.com]

- 3. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Diethyl carbonate as a green extraction solvent for chlorophenol determination with dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]

- 6. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICSC 1022 - DIETHYL CARBONATE [inchem.org]

- 8. diethyl carbonate, 105-58-8 [thegoodscentscompany.com]

- 9. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. framochem.com [framochem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. 碳酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. iris.unive.it [iris.unive.it]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00367A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Continuous synthesis of diethyl carbonate from ethanol and CO 2 over Ce–Zr–O catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01400F [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al 2 O 3 ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00979G [pubs.rsc.org]

- 25. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 26. US1651578A - Nitrocellulose lacquer composition - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. scribd.com [scribd.com]

- 33. carlroth.com [carlroth.com]

Physical and chemical properties of Diethyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC) is an organic compound with the formula OC(OCH₂CH₃)₂. It is a colorless liquid with a mild, pleasant odor.[1] DEC has garnered significant interest across various scientific disciplines, including pharmaceuticals, due to its versatile properties. It serves as a valuable solvent, a reactant in organic synthesis, and a component in electrolyte solutions for lithium-ion batteries.[2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of diethyl carbonate, complete with experimental protocols and graphical representations to support research and development activities.

Physical Properties of Diethyl Carbonate

The physical properties of diethyl carbonate are well-documented and are crucial for its application in various experimental and industrial settings. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][5] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Mild, pleasant, ethereal | [1][4] |

| Density | 0.975 g/cm³ at 25 °C | [2][3] |

| Melting Point | -43 °C | [4][6] |

| Boiling Point | 126-128 °C | [3][4] |

| Flash Point | 25 °C (closed cup) | [6] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [3][4] |

| Vapor Pressure | 10 mmHg at 23.8 °C | [3] |

| Vapor Density | 4.1 (air = 1) | [3] |

| Refractive Index | 1.384 at 20 °C | [3] |

Chemical Properties and Reactions

Diethyl carbonate exhibits reactivity characteristic of carbonic acid esters. Its key chemical transformations include hydrolysis, transesterification, and combustion.

Hydrolysis

Diethyl carbonate can be hydrolyzed to ethanol (B145695) and carbon dioxide. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases.

Reaction: (C₂H₅O)₂CO + H₂O ⇌ 2 C₂H₅OH + CO₂

Transesterification

Transesterification is a key reaction of diethyl carbonate, often employed in the synthesis of other organic carbonates. For example, the reaction of diethyl carbonate with other alcohols in the presence of a catalyst yields a new carbonate and ethanol. A common industrial application is the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate and ethyl methyl carbonate.[7]

Reaction: (CH₃O)₂CO + 2 C₂H₅OH ⇌ (C₂H₅O)₂CO + 2 CH₃OH

Combustion

As an organic compound, diethyl carbonate is flammable and undergoes combustion to produce carbon dioxide and water.

Reaction: 2 (C₂H₅O)₂CO + 13 O₂ → 10 CO₂ + 10 H₂O

Experimental Protocols

Determination of Physical Properties

1. Measurement of Density using a Pycnometer

This method provides a precise determination of the density of liquid diethyl carbonate.

-

Apparatus: Pycnometer, analytical balance, thermometer, water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The temperature of the water should be recorded.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with diethyl carbonate at the same temperature as the water and weigh it (m₃).

-

The density of diethyl carbonate (ρ_DEC) is calculated using the formula: ρ_DEC = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

-

2. Determination of Boiling Point using the Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small sample of diethyl carbonate.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or hot plate), mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (a few milliliters) of diethyl carbonate into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the diethyl carbonate.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

3. Measurement of Flash Point using a Small-Scale Closed-Cup Apparatus (ASTM D3278)

This standard test method is used to determine the flash point of flammable liquids like diethyl carbonate.[1][2][6]

-

Apparatus: Small-scale closed-cup flash point tester, thermometer.

-

Procedure:

-

Ensure the apparatus is clean and dry.

-

Cool the sample cup to the expected flash point minus approximately 5°C.

-

Introduce 2 mL of the diethyl carbonate sample into the cup.

-

Place the lid on the cup and insert the thermometer.

-

Apply a heat source to the apparatus to increase the temperature at a slow, constant rate (approximately 1°C per minute).

-

At regular temperature intervals (e.g., every 1°C), apply the test flame by opening the shutter.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[1][2]

-

Chemical Reaction Protocols

1. Laboratory Scale Hydrolysis of Diethyl Carbonate

This protocol outlines a basic procedure for the hydrolysis of diethyl carbonate.

-

Materials: Diethyl carbonate, deionized water, acid or base catalyst (e.g., dilute HCl or NaOH), round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add a measured volume of diethyl carbonate and deionized water.

-

Add a catalytic amount of either acid or base.

-

Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux with continuous stirring for a specified period.

-

The reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of diethyl carbonate and the appearance of ethanol.

-

Upon completion, the reaction mixture can be neutralized (if a catalyst was used) and the products can be separated by distillation.

-

2. Transesterification of Dimethyl Carbonate to Diethyl Carbonate

This procedure describes a laboratory-scale synthesis of diethyl carbonate via transesterification.[7]

-

Materials: Dimethyl carbonate, ethanol, catalyst (e.g., sodium methoxide (B1231860) or a solid base catalyst), round-bottom flask, fractional distillation apparatus, heating mantle, magnetic stirrer, and stir bar.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a fractional distillation setup, combine dimethyl carbonate and an excess of ethanol.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The temperature at the top of the distillation column should be monitored.

-

Methanol, being the more volatile component, will be formed and can be removed by fractional distillation, driving the equilibrium towards the formation of diethyl carbonate.[7]

-

The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture using GC.

-

After the reaction is complete, the catalyst is neutralized or filtered off.

-

The remaining mixture is then purified by fractional distillation to isolate the diethyl carbonate.

-

Visualizations

Caption: Key physical properties of Diethyl Carbonate.

Caption: Major chemical reactions involving Diethyl Carbonate.

Caption: Experimental workflow for Diethyl Carbonate synthesis.

References

- 1. store.astm.org [store.astm.org]

- 2. kelid1.ir [kelid1.ir]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]

- 5. chymist.com [chymist.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Diethyl Carbonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl carbonate (DEC) is a versatile linear organic carbonate with a wide range of applications, from being a key component in electrolytes for lithium-ion batteries to serving as a green solvent and a reagent in organic synthesis. Its low toxicity and biodegradability make it an attractive alternative to more hazardous chemicals like phosgene (B1210022). This guide provides a comprehensive overview of diethyl carbonate, focusing on its chemical identity, physicochemical properties, modern synthesis methodologies, and key applications relevant to research and development.

Chemical Identity and Molecular Structure

Diethyl carbonate is the diethyl ester of carbonic acid.[1][2] Its fundamental identifiers and structural details are crucial for its application in chemical synthesis and material science.

-

Synonyms: Carbonic acid diethyl ester, DEC, Ethyl carbonate[1][5]

-

Molecular Structure: The molecule consists of a central carbonate group bonded to two ethyl groups.

Physicochemical Properties

DEC is a colorless liquid at room temperature with a mild, ethereal odor.[1][4][7] It is characterized by its stability under standard conditions, though it is flammable and sensitive to moisture.[4] Its properties make it an excellent solvent for various applications, including for nitrocellulose, cellulose (B213188) ethers, and both synthetic and natural resins.[3][9]

Table 1: Physicochemical Data of Diethyl Carbonate

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [1][4][7] |

| Molar Mass | 118.132 g·mol⁻¹ | [1] |

| Density | 0.975 g/cm³ (at 20-25 °C) | [1][4][9] |

| Melting Point | -43 °C | [4][9] |

| Boiling Point | 125.9 - 128 °C | [1][4] |

| Flash Point | 25 - 33 °C | [1][9] |

| Vapor Pressure | 10 mmHg (at 23.8 °C) | [10] |

| Vapor Density | 4.07 (Air = 1) | [10] |

| Solubility in Water | Insoluble | [1][4][10] |

| Solubility | Soluble in alcohol, ether, and other organic solvents | [4][9] |

| Refractive Index (n20/D) | 1.384 | [4] |

Synthesis of Diethyl Carbonate: Modern, Non-Phosgene Routes

Historically, DEC was produced via the phosgenation of ethanol (B145695), a process that is now largely avoided due to the high toxicity of phosgene.[1][2][11] Modern research focuses on greener, safer, and more sustainable synthesis pathways.[11] Key non-phosgene routes include the alcoholysis of urea (B33335), transesterification of carbonates, and the direct synthesis from ethanol and carbon dioxide (CO₂).[1][2][11]

Experimental Protocols

Below are detailed methodologies for key non-phosgene synthesis routes as described in the scientific literature.

Protocol 1: Direct Synthesis from CO₂ and Ethanol